2-O-benzyl 7-O-tert-butyl 4-O-ethyl (4S,4aR,9aS)-3,4,4a,5,6,8,9,9a-octahydro-1H-pyrido[3,4-d]azepine-2,4,7-tricarboxylate
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Overview
Description
2-O-benzyl 7-O-tert-butyl 4-O-ethyl (4S,4aR,9aS)-3,4,4a,5,6,8,9,9a-octahydro-1H-pyrido[3,4-d]azepine-2,4,7-tricarboxylate is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-O-benzyl 7-O-tert-butyl 4-O-ethyl (4S,4aR,9aS)-3,4,4a,5,6,8,9,9a-octahydro-1H-pyrido[3,4-d]azepine-2,4,7-tricarboxylate involves multiple steps, including protection and deprotection of functional groups, esterification, and cyclization reactions. The specific synthetic route and reaction conditions can vary depending on the desired yield and purity of the final product. Common reagents used in the synthesis include benzyl chloride, tert-butyl alcohol, and ethyl iodide, among others .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated synthesis equipment to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-O-benzyl 7-O-tert-butyl 4-O-ethyl (4S,4aR,9aS)-3,4,4a,5,6,8,9,9a-octahydro-1H-pyrido[3,4-d]azepine-2,4,7-tricarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzyl and tert-butyl groups using reagents like sodium hydride and alkyl halides
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas and palladium catalysts, and nucleophiles like sodium hydride. Reaction conditions such as temperature, pressure, and solvent choice can significantly impact the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
2-O-benzyl 7-O-tert-butyl 4-O-ethyl (4S,4aR,9aS)-3,4,4a,5,6,8,9,9a-octahydro-1H-pyrido[3,4-d]azepine-2,4,7-tricarboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-O-benzyl 7-O-tert-butyl 4-O-ethyl (4S,4aR,9aS)-3,4,4a,5,6,8,9,9a-octahydro-1H-pyrido[3,4-d]azepine-2,4,7-tricarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-O-benzyl 7-O-tert-butyl 4-O-ethyl (4S,4aR,9aS)-3,4,4a,5,6,8,9,9a-octahydro-1H-pyrido[3,4-d]azepine-2,4,7-tricarboxylate include other pyrido[3,4-d]azepine derivatives and compounds with similar functional groups, such as benzyl-protected esters and tert-butyl-protected amines .
Uniqueness
What sets this compound apart is its unique combination of functional groups and stereochemistry, which can confer specific reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C25H36N2O6 |
---|---|
Molecular Weight |
460.6 g/mol |
IUPAC Name |
2-O-benzyl 7-O-tert-butyl 4-O-ethyl (4S,4aR,9aS)-3,4,4a,5,6,8,9,9a-octahydro-1H-pyrido[3,4-d]azepine-2,4,7-tricarboxylate |
InChI |
InChI=1S/C25H36N2O6/c1-5-31-22(28)21-16-27(23(29)32-17-18-9-7-6-8-10-18)15-19-11-13-26(14-12-20(19)21)24(30)33-25(2,3)4/h6-10,19-21H,5,11-17H2,1-4H3/t19-,20-,21-/m1/s1 |
InChI Key |
WQAHEIWVLLPZCZ-NJDAHSKKSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]1CN(C[C@@H]2[C@H]1CCN(CC2)C(=O)OC(C)(C)C)C(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
CCOC(=O)C1CN(CC2C1CCN(CC2)C(=O)OC(C)(C)C)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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